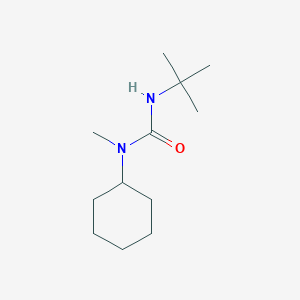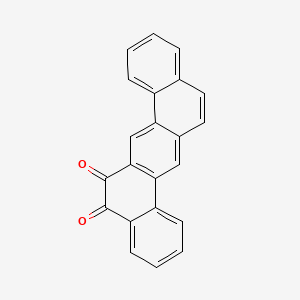
DIBENZ(a,h)ANTHRACENE-5,6-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIBENZ(a,h)ANTHRACENE-5,6-DIONE is an organic compound with the chemical formula C22H14O2. It is a polycyclic aromatic hydrocarbon (PAH) that consists of five fused benzene rings with two ketone groups at positions 5 and 6. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE-5,6-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of suitable aromatic precursors using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of aromatic hydrocarbons derived from coal tar or petroleum. The process includes several purification steps to isolate the compound in its pure form. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
DIBENZ(a,h)ANTHRACENE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of dihydroxy derivatives.
Substitution: Introduction of functional groups such as nitro, halogen, and alkyl groups.
科学的研究の応用
DIBENZ(a,h)ANTHRACENE-5,6-DIONE has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its genotoxic and mutagenic properties, as it can intercalate into DNA and cause mutations.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of DIBENZ(a,h)ANTHRACENE-5,6-DIONE involves its ability to intercalate into DNA, leading to mutations and genotoxic effects. The compound can form adducts with DNA, disrupting the normal replication and transcription processes. This interaction with DNA is facilitated by the planar structure of the compound, allowing it to fit between the base pairs of the DNA helix .
類似化合物との比較
Similar Compounds
- DIBENZ(a,j)ANTHRACENE
- BENZO(a)PYRENE
- BENZO(e)PYRENE
- DIBENZ(a,c)ANTHRACENE
Uniqueness
DIBENZ(a,h)ANTHRACENE-5,6-DIONE is unique due to its specific structure with ketone groups at positions 5 and 6, which imparts distinct chemical reactivity and biological activity compared to other PAHs. Its ability to form stable DNA adducts and its high genotoxic potential make it a compound of significant interest in both environmental and biomedical research .
特性
CAS番号 |
3732-92-1 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC名 |
naphtho[1,2-b]phenanthrene-5,6-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12H |
InChIキー |
DFGKFNJIAICPFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


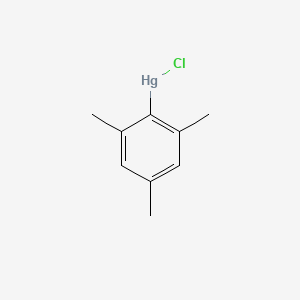
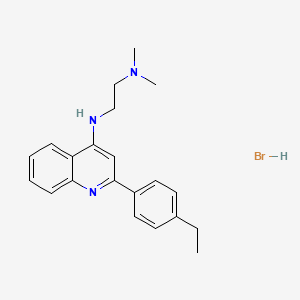
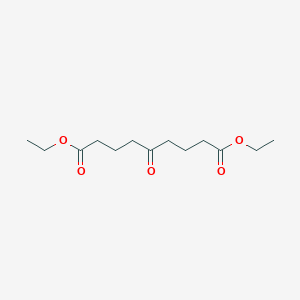
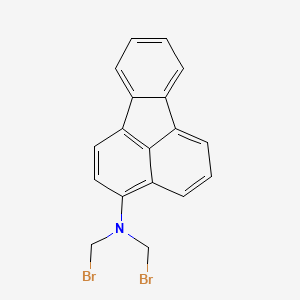
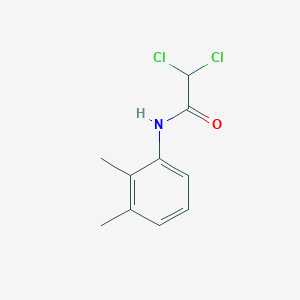

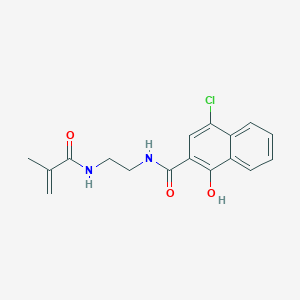
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
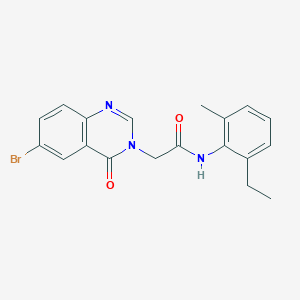
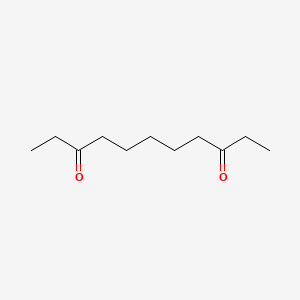
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
